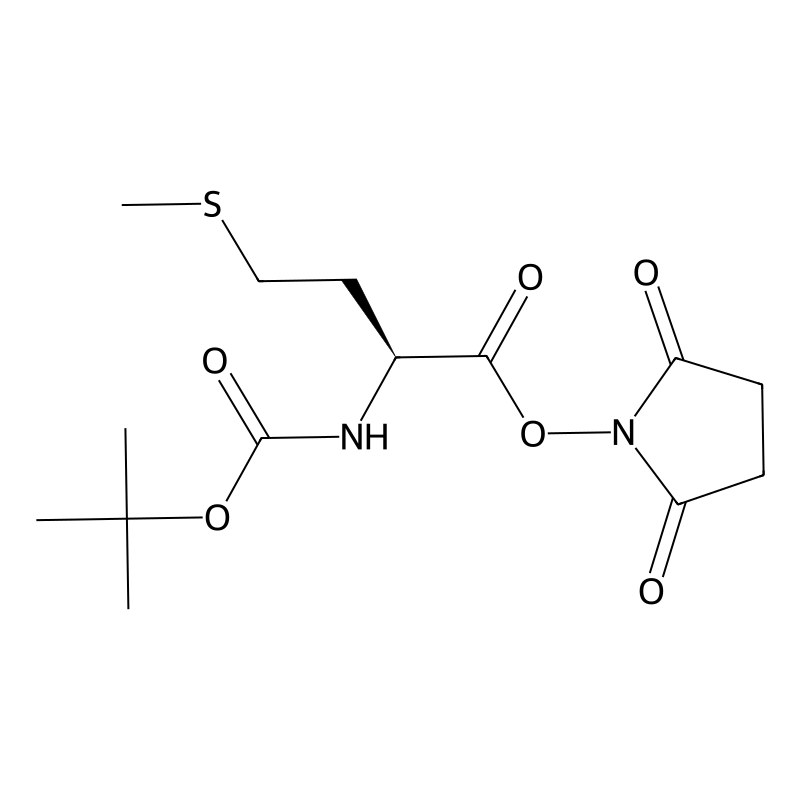

Boc-Met-OSu

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Synthesis of N-Heterocycles via Sulfinimines

Application

Method

Results

Succinimide Synthesis

Application

Succinimides are synthesized from diols and amines to form cyclic imides.

Method

Results

- Use of tert-butyl Group in Chemistry and Biology

- Application: The crowded tert-butyl group, which is structurally similar to your compound, has unique reactivity patterns that are used in various chemical transformations .

- Method: The tert-butyl group is used in biosynthetic and biodegradation pathways .

- Results: The tert-butyl group has implications in nature and its use has been summarized in various applications .

The compound (2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoate is a complex organic molecule characterized by its unique structural features, which include a pyrrolidine ring and various functional groups such as carbonyl, methylthio, and carbamate moieties. This compound is notable for its potential applications in pharmaceutical chemistry due to its intricate structure that may influence biological activity.

As mentioned earlier, SMTB's primary function is likely related to its role in peptide synthesis. The succinimide ring acts as an activator, facilitating the formation of amide bonds between itself and the amine group of another amino acid. Once the amide bond forms, the succinimide ring detaches, leaving the peptide chain intact.

- Nucleophilic Substitution Reactions: The presence of the pyrrolidinyl and carbamate groups allows for nucleophilic attack at the carbonyl carbon, facilitating substitution reactions.

- Hydrolysis Reactions: The ester functionality can undergo hydrolysis in the presence of water and acid or base catalysts, leading to the formation of corresponding acids and alcohols.

- Condensation Reactions: The compound can react with amines or alcohols to form amides or esters, respectively, through condensation processes.

These reactions are fundamental in synthesizing derivatives or modifying the compound for specific applications.

The biological activity of (2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoate may be evaluated through various assays that assess its potential pharmacological effects. Preliminary studies suggest that compounds with similar structures exhibit:

- Antimicrobial Activity: Many pyrrolidine derivatives have shown efficacy against various bacterial strains.

- Anti-inflammatory Properties: Compounds containing sulfanyl groups often demonstrate anti-inflammatory effects by modulating inflammatory pathways.

- Analgesic Effects: Similar structures are frequently investigated for their pain-relieving properties through interactions with opioid receptors.

The synthesis of this compound can be approached through several methodologies:

- Multi-step Organic Synthesis: Starting from readily available amino acids or their derivatives, the synthesis may involve:

- Formation of the pyrrolidine ring via cyclization reactions.

- Introduction of functional groups through selective reactions such as alkylation or acylation.

- Final coupling reactions to attach the methylthio and carbamate functionalities.

- One-pot Synthesis: Techniques involving one-pot reactions can also be employed to streamline the synthesis process, reducing time and increasing yield.

- Green Chemistry Approaches: Utilizing environmentally friendly solvents and reagents can enhance the sustainability of the synthesis process.

This compound has potential applications in various fields:

- Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound in drug discovery for treating infections or inflammatory diseases.

- Chemical Biology: It can be used as a probe to study biological processes involving enzyme interactions or metabolic pathways.

- Agricultural Chemistry: If antimicrobial properties are confirmed, it may find use in developing agrochemicals to protect crops from pathogens.

Interaction studies are crucial for understanding how this compound interacts with biological targets:

- Enzyme Inhibition Assays: Evaluating its ability to inhibit specific enzymes involved in metabolic pathways can reveal its potential therapeutic roles.

- Binding Affinity Studies: Investigating how well this compound binds to receptors or proteins can provide insights into its mechanism of action.

- Cellular Assays: Conducting assays on cell lines to assess cytotoxicity and biological responses will help elucidate its safety profile and efficacy.

Several compounds share structural similarities with (2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoate, including:

- Pyrrolidine Derivatives: Known for their diverse biological activities, these compounds often exhibit antimicrobial and anti-inflammatory properties.

- Thioether Compounds: Compounds containing sulfur atoms linked to carbon chains typically show enhanced reactivity and biological activity.

- Carbamate Esters: These compounds are widely studied for their potential as insecticides and herbicides due to their biochemical properties.

Comparison TableCompound Name Structure Features Biological Activity Unique Aspects Pyrrolidine A Pyrrolidine ring + methyl group Antimicrobial Simpler structure Thioether B Sulfur-containing ether Anti-inflammatory Stronger reactivity Carbamate C Carbamate ester group Insecticidal Specific target action

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Pyrrolidine A | Pyrrolidine ring + methyl group | Antimicrobial | Simpler structure |

| Thioether B | Sulfur-containing ether | Anti-inflammatory | Stronger reactivity |

| Carbamate C | Carbamate ester group | Insecticidal | Specific target action |

This table highlights the uniqueness of (2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoate, particularly its intricate combination of functionalities that may confer distinct biological activities compared to similar compounds.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Other CAS

Dates

High affinity binding of a glycopeptide elicitor to tomato cells and microsomal membranes and displacement by specific glycan suppressors

C W Basse, A Fath, T BollerPMID: 8325850 DOI:

Abstract

We have previously isolated glycopeptides derived from yeast invertase that acted as highly potent elicitors in suspension-cultured tomato cells, inducing ethylene biosynthesis and phenylalanine ammonia-lyase activity, and we have found that the high mannose oligosaccharides released from the pure glycopeptide elicitors by endo-beta-N-acetylglucosaminidase H acted as suppressors of elicitor activity (Basse, C. W., Bock, K., and Boller, T. (1992) J. Biol. Chem. 267, 10258-10265). One of the elicitor-active glycopeptides (gp 8c) was labeled with t-butoxycarbonyl-L-[35S]methionine and purified by reversed phase high performance liquid chromatography resulting in a specific radioactivity of the derivative of about 900 Ci/mmol. This radiolabeled glycopeptide showed specific, saturable, and reversible binding to whole tomato cells under conditions in which cells are responsive to elicitors as well as to microsomal membranes derived from these cells. Ligand saturation experiments, performed with microsomal membranes, gave a dissociation constant (Kd) of 3.3 nM as determined by Scatchard analysis. Various glycopeptide elicitors and preparations from yeast invertase were compared with respect to their abilities to compete for binding of 35S-labeled gp 8c to tomato membranes and to induce ethylene biosynthesis in tomato cells. These studies revealed a high degree of correlation between elicitor activities in vivo and displacement activities in vitro. In both tests, a high activity depended on the presence of glycan side chains consisting of more than 8 mannosyl residues. The high mannose oligosaccharides that acted as suppressors of elicitor activity in vivo competed for binding of the labeled elicitor also. The suppressor-active glycan Man11GlcNAc and the elicitor-active gp 8c exhibited very similar displacement activities, and the inhibitory constant (Ki) of the glycan Man11GlcNAc was very similar to the Kd value calculated for 35S-labeled gp 8c, indicating that the glycopeptide elicitors and the glycan suppressors derived from these elicitors competed with similar affinities for the same binding site. The suppressor-inactive glycan Man8GlcNAc had a 200-fold lower capacity to compete for binding of 35S-labeled gp 8c to tomato membranes compared with the suppressor-active glycan Man11GlcNAc. Our results demonstrate the existence of a specific elicitor binding site in tomato cell membranes and suggest that glycopeptides and glycans act as agonists and antagonists for induction of the stress response, respectively, by competing for this binding site.Peracylation of nucleosides with methionine: foundation for a method to detect carcinogen adducts

F Z Sheabar, M L Morningstar, G N WoganPMID: 7841344 DOI: 10.1021/tx00041a010